4,4-Dinitrohex-1-ene

Organic Synthesis Nitroalkene Chemistry Vilsmeier Reaction

Researchers evaluating energetic material candidates require reliable access to structurally unique dinitroalkenes. 4,4-Dinitrohex-1-ene is supplied with high purity (≥98%) via a validated quantitative synthesis, eliminating batch-to-batch variability. Its geminal dinitro motif and terminal alkene enable targeted derivatization for next-generation propellants and explosives. Available from stock for immediate shipment.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 62116-09-0
Cat. No. B15456652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dinitrohex-1-ene
CAS62116-09-0
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCCC(CC=C)([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H10N2O4/c1-3-5-6(4-2,7(9)10)8(11)12/h3H,1,4-5H2,2H3
InChIKeyMSCOEPHIHQKXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dinitrohex-1-ene – Energetic Intermediate Overview


4,4-Dinitrohex-1-ene (CAS 62116-09-0) is a geminal dinitroalkene with the molecular formula C6H10N2O4 and a molecular weight of 174.155 g/mol [1]. The compound is classified as an organic nitroalkene and is characterized by the presence of two nitro groups attached to the fourth carbon of a hex-1-ene backbone . It is primarily utilized as an intermediate in organic synthesis and has potential applications in the field of energetic materials, although specific energetic performance data are not widely documented [2]. A recent protocol for its one-step synthesis in quantitative yield under adapted Vilsmeier conditions has been published, providing a reliable method for its procurement and study [3].

Geminal dinitroalkene intermediate for organic synthesis
Reliable one-step synthesis method supports procurement
Potential energetic materials research building block

Why 4,4-Dinitrohex-1-ene Substitution Fails


While dinitroalkenes like 4,4-dinitropent-1-ene or 3,4-dinitro-3-hexene share a common functional group class, their specific substitution patterns and chain lengths dictate distinct reactivity and physical properties. The geminal dinitro motif at the 4-position of 4,4-dinitrohex-1-ene confers unique steric and electronic characteristics compared to its analogs. These structural differences can significantly influence reaction kinetics, product selectivity, and performance in applications such as energetic materials formulation [1]. For instance, the chain length alters the compound's oxygen balance, density, and thermal stability, all of which are critical parameters for its intended use [2]. Therefore, generic substitution without quantitative validation is likely to result in suboptimal or failed experimental outcomes, necessitating a product-specific evaluation for scientific and industrial procurement decisions.

! Chain length variation may shift oxygen balance, density, and thermal stability
! Geminal dinitro position creates unique steric and electronic reactivity profile
! Generic substitution without validation may not meet experimental performance criteria

4,4-Dinitrohex-1-ene: Evidence for Selection


Efficient One-Step Synthesis

A 2023 study presents a one-step synthesis protocol for 4,4-dinitrohex-1-ene that achieves a quantitative yield [1]. This is a significant improvement over traditional multi-step nitration methods for related dinitroalkenes, which often suffer from lower yields and complex purification . The protocol utilizes adapted Vilsmeier conditions, offering a more efficient and potentially scalable route for procurement.

Efficient One-Step Synthesis
Class-level
Target: Quantitative yield
Baseline: Traditional unspecified yields
Supports synthesis scalability and procurement evaluation
Adapted Vilsmeier conditions; scale-up data to verify
Organic Synthesis Nitroalkene Chemistry Vilsmeier Reaction

LogP and PSA Profile

4,4-Dinitrohex-1-ene has a calculated logP (octanol-water partition coefficient) of 2.2686 and a topological polar surface area (PSA) of 91.64 Ų [1]. These values provide a basis for predicting its solubility and permeability characteristics compared to other nitroalkenes. For example, its logP suggests it is more lipophilic than shorter-chain analogs like 4,4-dinitropent-1-ene (logP not directly available in search results, but chain length increases lipophilicity), which may influence its behavior in biological or environmental partitioning studies .

LogP and PSA Profile
Class-level
LogP 2.27
PSA 91.64 Ų
Informs solubility and partitioning predictions
Calculated values; experimental validation recommended
Physicochemical Properties Drug-likeness ADME Prediction

NMR, IR, and Raman Reference Data

The 2023 Molbank publication provides comprehensive spectroscopic characterization of 4,4-dinitrohex-1-ene, including ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy data [1]. This detailed spectral dataset is essential for unambiguous identity verification and purity assessment, which is a critical requirement for any scientific procurement. While other dinitroalkenes may have reported spectra, the availability of a recent, well-documented dataset for this specific compound provides a reliable reference standard for quality control.

NMR, IR, Raman Reference Data
Reported
Detailed ¹H, ²H, ¹³C-NMR, IR, Raman spectra
Enables identity verification and quality control
Published 2023 reference dataset
Analytical Chemistry Compound Identification Quality Control

4,4-Dinitrohex-1-ene Application Scenarios


Organic and Medicinal Chemistry Intermediate

4,4-Dinitrohex-1-ene serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and functional materials. Its geminal dinitro group and terminal alkene provide a reactive platform for further derivatization through electrophilic additions, reductions, and cycloaddition reactions . The availability of a high-yield synthesis protocol [1] makes it a practical choice for researchers requiring this specific scaffold for library synthesis or lead optimization.

Energetic Materials R&D

Nitroalkenes, including 4,4-dinitrohex-1-ene, are recognized as core structures for the design of new energetic materials due to the inherent energy density of the nitro groups and the potential for further functionalization to tailor performance and sensitivity [2]. While specific detonation properties for this compound are not widely published, its molecular structure suggests it could be a candidate for use as an explosive precursor, a plasticizer component, or an additive in propellant formulations [3]. Researchers in this field may evaluate it as a potential building block for novel high-energy density materials.

Analytical Reference Standard

Given the detailed spectroscopic characterization (NMR, IR, Raman) provided in a recent peer-reviewed publication [1], 4,4-dinitrohex-1-ene can be utilized as a reference standard for analytical method development and validation. This is particularly relevant for laboratories involved in the analysis of nitro-containing compounds in environmental samples, forensic investigations, or quality control of chemical products. The compound's defined physical properties (e.g., molecular weight, logP) [4] further support its use in chromatographic method development.

Physicochemical Property & QSAR Modeling

The availability of calculated physicochemical properties such as LogP (2.2686) and PSA (91.64 Ų) [4] makes 4,4-dinitrohex-1-ene a useful data point for building and validating Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are used to predict the behavior of novel compounds in areas like drug discovery, toxicology, and environmental science. The compound's position within the dinitroalkene series can help refine models for lipophilicity, permeability, and potential biological activity.

Application
Selection Property
Validation Focus
Organic and Medicinal Chemistry Intermediate
Geminal dinitroalkene scaffold reactivity
Derivatization and cycloaddition potential
Energetic Materials R&D
Nitro group energy density
Oxygen balance, density, and thermal stability
Analytical Reference Standard
Comprehensive spectroscopic characterization
Identity and purity confirmation
Physicochemical Property and QSAR Modeling
Calculated LogP and PSA values
Model refinement for lipophilicity prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dinitrohex-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.